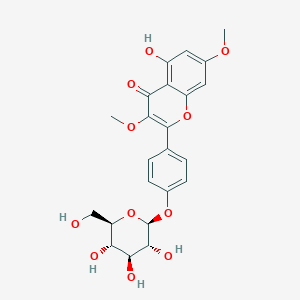![molecular formula C18H12N2OS2 B125127 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 142465-09-6](/img/structure/B125127.png)
3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, is a thienopyrimidinone derivative. Thienopyrimidinones are a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antiarrhythmic, and antimicrobial activities . These compounds are characterized
Applications De Recherche Scientifique
Catalyst and Synthetic Applications
The pyranopyrimidine core, similar in structure to 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, serves as a crucial precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The compound is used in the synthesis of various derivatives, offering a wide range of applicability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of such compounds. The development and application of these hybrid catalysts have been extensively studied, focusing on synthetic pathways and the recyclability of the catalysts, demonstrating their significance in medicinal chemistry and the pharmaceutical industry (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Properties
Compounds structurally related to 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, such as substituted 1,2,3,4 tetrahydropyrimidine derivatives, have shown potent in-vitro anti-inflammatory activity. The research into these compounds includes synthesis, characterization, and analysis of their anti-inflammatory potential, suggesting their relevance in medicinal chemistry for the design of lead molecules targeting anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Biological Activities and SAR of Pyrimidine Derivatives
Studies have detailed the synthesis, biological activities, and structure–activity relationships (SARs) of pyrimidine derivatives, a category that includes 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. Pyrimidines exhibit a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antituberculosis, and anti-inflammatory. The synthesis methods, anti-inflammatory effects, and detailed SARs of these derivatives have been extensively reviewed, providing valuable insights for the development of new pyrimidine-based anti-inflammatory agents (Rashid et al., 2021).
Optoelectronic Material Applications
Research indicates that the incorporation of pyrimidine rings, similar to the one present in 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Pyrimidine derivatives have been explored for applications related to photo- and electroluminescence, proving their significance in the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1-11H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFKCKHXCWRVDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353973 |
Source


|
| Record name | 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
CAS RN |
142465-09-6 |
Source


|
| Record name | 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

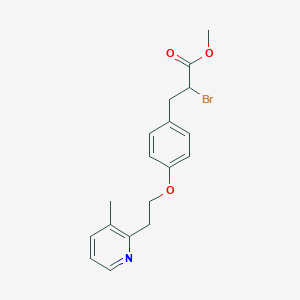
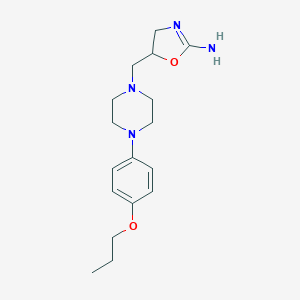
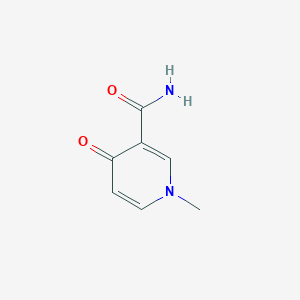

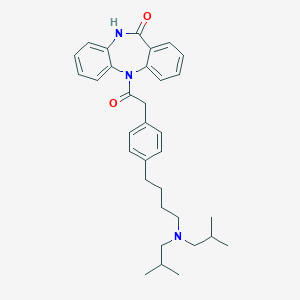
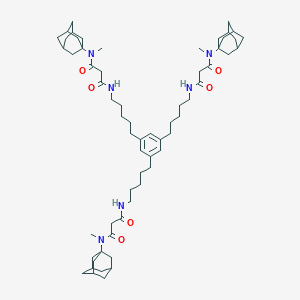
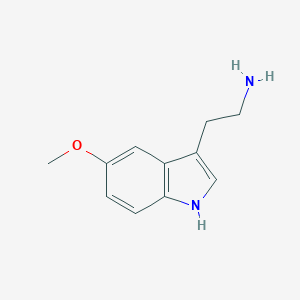
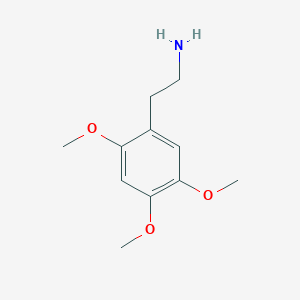
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)

![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
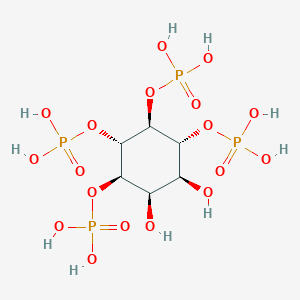
![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
